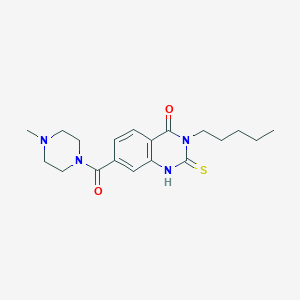

![molecular formula C20H23N3O2 B2977355 N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide CAS No. 1252567-40-0](/img/structure/B2977355.png)

N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

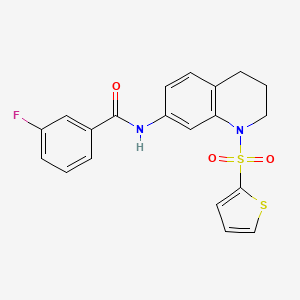

This compound is a complex organic molecule that contains several functional groups, including a cyanomethyl group (-CH2CN), a cyclopropyl group (a three-membered carbon ring), a phenylpropenoyl group (a six-membered carbon ring attached to a propenoyl group), and a piperidine-4-carboxamide group (a six-membered ring containing one nitrogen atom and a carboxamide group). These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Scientific Research Applications

Analytical Profiling in Psychoactive Substance Analysis

One of the significant applications of compounds structurally related to N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide lies in the analytical profiling of psychoactive substances. Studies have focused on characterizing such compounds using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methodologies are essential in identifying and quantifying psychoactive substances in biological matrices such as blood, urine, and vitreous humor, thereby contributing to forensic toxicology and pharmacological research (De Paoli et al., 2013).

Synthesis of Heterocycles

N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide derivatives have been used in the synthesis of heterocyclic compounds. These synthesized compounds hold potential in various fields, including pharmaceuticals and agriculture. For instance, certain derivatives have been created through the aminomethylation process, leading to the production of carboxamides with potential therapeutic applications (Dotsenko et al., 2012).

Development of Antidementia Agents

Some derivatives of N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide have been investigated for their anti-acetylcholinesterase activity, which is crucial in the treatment of dementia. These studies have led to the identification of compounds that show promising inhibitory effects on acetylcholinesterase, thus potentially contributing to the development of antidementia medications (Sugimoto et al., 1990).

PET Imaging in Neuroinflammation

In the field of neurology, certain piperidine derivatives structurally related to N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide have been utilized in PET (Positron Emission Tomography) imaging for studying neuroinflammation. These compounds are used as radiotracers specific to certain receptors in the brain, aiding in the noninvasive study of neuroinflammatory diseases and the development of related therapeutics (Horti et al., 2019).

Antimicrobial Activities

Research has also been conducted on synthesizing new derivatives of N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide to evaluate their antimicrobial properties. These studies focus on the potential of these compounds in fighting various bacterial infections, thus contributing to the development of new antibiotics (Akbari & Shah, 2019).

Cytotoxicity and Anticancer Research

Compounds with structural similarities to N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide have been synthesized and evaluated for their cytotoxic properties. This research is significant in the context of cancer therapy, as these compounds may serve as a basis for developing new anticancer agents (Dimmock et al., 1998).

properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c21-12-15-23(18-7-8-18)20(25)17-10-13-22(14-11-17)19(24)9-6-16-4-2-1-3-5-16/h1-6,9,17-18H,7-8,10-11,13-15H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSJFFTWGNLURH-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(CC#N)C(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

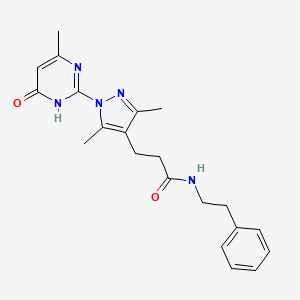

![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2977273.png)

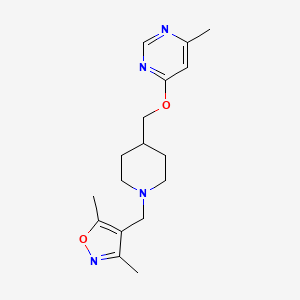

![3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2977274.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)

![9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2977282.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)

![tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B2977284.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2977288.png)

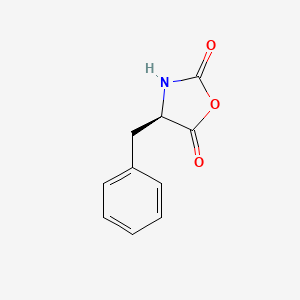

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)